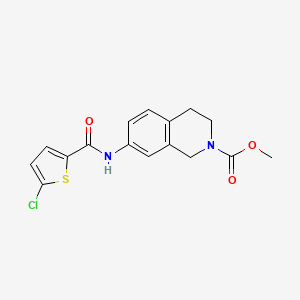

methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a 5-chlorothiophene-2-amido substituent at position 5. The 5-chlorothiophene moiety introduces electron-withdrawing and lipophilic characteristics, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

methyl 7-[(5-chlorothiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-22-16(21)19-7-6-10-2-3-12(8-11(10)9-19)18-15(20)13-4-5-14(17)23-13/h2-5,8H,6-7,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUXAIFHKFAKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and methyl chloroformate.

Step 1 Formation of Amide Bond: The first step involves the formation of the amide bond between 5-chlorothiophene-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Step 2 Esterification: The resulting amide is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can also be reduced, especially at the amido group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the chlorothiophene ring, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development. Its structural features are of interest in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials. Its derivatives may have applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels. The compound may bind to these targets and modulate their activity.

Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Spectroscopic Comparison

Key Observations

- Ester Group Influence: The methyl ester at position 2 in the target compound contrasts with tert-butyl esters in –2.

- Substituent Effects: The 5-chlorothiophene-2-amido group introduces a halogenated heterocycle, differing from trifluoromethyl (SS-0939) or phenylamino (Compound 5e) substituents. Chlorothiophene may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs .

- Spectral Data : While the target compound’s NMR data is absent in the evidence, Compound 5e’s δ 7.16–7.73 (thienyl protons) suggests that the target’s chlorothiophene moiety would resonate in a similar aromatic region, with downfield shifts expected due to chlorine’s electron-withdrawing effect .

Biological Activity

Methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The presence of the chlorothiophene moiety enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 299.78 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : Human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780).

- IC50 Values : Compounds in this class exhibited IC50 values ranging from 5.4 to 17.2 μM against these cell lines, indicating potent cytotoxicity .

The mechanism by which these compounds exert their effects often involves:

- Induction of Apoptosis : Many tetrahydroisoquinoline derivatives trigger programmed cell death in cancer cells.

- Mitochondrial Membrane Depolarization : This leads to increased reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis .

- Cell Cycle Arrest : Compounds have been shown to affect various phases of the cell cycle, thereby inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Chirality Influence : Different enantiomers of similar compounds exhibit varying degrees of activity. For example, the (R)-enantiomer was found to be more active than its (S)-counterpart in several studies .

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine in chlorothiophene) enhances the compound's potency against cancer cells.

Study on Antiproliferative Activity

In a study published in Pharmaceutical Biology, researchers synthesized a series of tetrahydroisoquinoline derivatives and tested them against various cancer cell lines. Among them, this compound showed significant activity with an IC50 value indicating effective inhibition of tumor growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A2780 | 10.5 |

| Comparative Compound A | HeLa | 12.0 |

| Comparative Compound B | HT-29 | 15.0 |

Q & A

Q. What are the key considerations for synthesizing methyl 7-(5-chlorothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and what intermediates are critical in its preparation?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with a tetrahydroisoquinoline scaffold. Critical intermediates include:

- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (or analogous thiophene carboxylates), which can be prepared via nucleophilic substitution or cyclization reactions .

- The tetrahydroisoquinoline core, synthesized via Bischler-Napieralski cyclization followed by reduction .

Activation of the carboxylic acid (e.g., via acyl chloride formation or using coupling agents like EDCl/HOBt) is essential for amide bond formation. Refluxing in acetic acid with sodium acetate, as described for structurally similar compounds, ensures efficient coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies ester (C=O, ~1720 cm⁻¹) and amide (C=O, ~1650 cm⁻¹; N-H, ~3300 cm⁻¹) functional groups .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ 7.3–7.5 ppm (thiophene protons) and δ 3.5–4.2 ppm (tetrahydroisoquinoline CH₂ groups) confirm substitution patterns .

- ¹³C NMR : Peaks at ~168 ppm (ester C=O) and ~165 ppm (amide C=O) validate connectivity .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when confirming the substitution pattern on the tetrahydroisoquinoline ring?

- Methodological Answer : Contradictions arise due to overlapping signals or dynamic effects. Strategies include:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to assign quaternary carbons and resolve ambiguities (e.g., distinguishing C-7 substitution on the isoquinoline ring) .

- Computational Validation : Density Functional Theory (DFT)-predicted chemical shifts (using software like Gaussian) can be cross-referenced with experimental data .

- Decoupling Experiments : Selective irradiation of protons simplifies splitting patterns for accurate integration .

Q. What computational strategies can predict the reactivity of the 5-chlorothiophene-2-amido group during functionalization reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Frontier Molecular Orbital (FMO) calculations identify nucleophilic/electrophilic sites. For example, the LUMO of the thiophene ring may guide electrophilic substitution at the 5-chloro position .

- Reaction Pathway Modeling : Transition state analysis (e.g., using QM/MM methods) predicts activation energies for amide hydrolysis or halogen displacement .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates .

Q. What experimental design principles should be applied to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 1–13 (using buffer systems) and temperatures (25°C–60°C). Monitor degradation via HPLC-MS every 24 hours .

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .

- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that affect stability .

Q. How can researchers optimize the coupling efficiency between 5-chlorothiophene-2-carboxylic acid derivatives and the tetrahydroisoquinoline scaffold?

- Methodological Answer :

- Coupling Agent Screening : Compare efficiencies of EDCl/HOBt, DCC/DMAP, and PyBOP in anhydrous DMF or THF .

- Reaction Monitoring : Track progress via TLC (Rf values) or in situ FTIR to detect ester-to-amide conversion .

- By-Product Mitigation : Add molecular sieves to absorb water, minimizing hydrolysis of the activated intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.